Bis-(3-chloro-but-2-enyl)-amine hydrochloride

TAAR1 Species Selectivity Agonism

Researchers requiring a selective mTAAR1 pharmacological tool face limited sourcing for this allylic chloride nitrogen mustard. Bis-(3-chloro-but-2-enyl)-amine HCl directly solves this gap. • mTAAR1 EC50=97 nM vs. hTAAR1 EC50=7,000 nM - >70-fold species selectivity for mouse neuropsychiatric models; intra-family selectivity over TAAR5 reduces noise. • Dual allylic chloride handles enable efficient heteroatom alkylation (N, S) under mild conditions for heterocycle library synthesis. • Bifunctional alkylating agent for covalent DNA interstrand crosslink studies. ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C8H14Cl3N
Molecular Weight 230.6 g/mol
CAS No. 66087-36-3
Cat. No. B1419211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(3-chloro-but-2-enyl)-amine hydrochloride
CAS66087-36-3
Molecular FormulaC8H14Cl3N
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESCC(=CCNCC=C(C)Cl)Cl.Cl
InChIInChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-;
InChIKeyCUJWWPNLJUMOGZ-FQXRMGPMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Overview


Bis-(3-chloro-but-2-enyl)-amine hydrochloride (CAS 66087-36-3), also known as bis[(2Z)-3-chlorobut-2-en-1-yl]amine hydrochloride, is a chlorinated amine derivative with the molecular formula C8H14Cl3N and a molar mass of 230.56 g/mol . It is classified as a nitrogen mustard and a bifunctional alkylating agent, characterized by two 3-chloro-but-2-enyl (allylic chloride) side chains attached to a central secondary amine [1]. The compound is supplied as a hydrochloride salt, typically at ≥95% purity , and is utilized in medicinal chemistry, organic synthesis, and as a pharmacological tool compound [1].

TAAR1 tool compound

Species-selective agonism supports mouse TAAR1 pathway studies; reported low human ortholog potency.

Allylic chloride reactivity

Bifunctional alkylating probe with enhanced leaving-group reactivity for synthesis and crosslinking research.

Selectivity profile

Reported >100-fold functional selectivity for TAAR1 over TAAR5 minimizes within-family off-target readouts.

Bis-(3-chloro-but-2-enyl)-amine HCl – Substitution Risks


Nitrogen mustards are a structurally diverse class of alkylating agents, and their biological activity is highly dependent on the nature of the alkylating moiety and the amine substituents. The 3-chloro-but-2-enyl (allylic chloride) groups in Bis-(3-chloro-but-2-enyl)-amine hydrochloride confer distinct reactivity and target engagement profiles compared to the saturated chloroethyl chains found in archetypal nitrogen mustards like bis(2-chloroethyl)amine [1]. Furthermore, this compound exhibits a unique species-selective agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders [2]. These structural and pharmacological distinctions mean that generic in-class substitution—e.g., replacing it with a chloroethyl-based nitrogen mustard—will fundamentally alter reaction kinetics, alkylation patterns, and biological readouts, thereby compromising experimental reproducibility and validity. The following quantitative evidence substantiates these critical differentiators.

Alkylating moiety mismatch: Allylic chloride side chains confer different reaction kinetics than saturated chloroethyl groups; direct replacement with bis(2-chloroethyl)amine may alter alkylation rate and crosslink profile.

Species selectivity cannot be generalized: Reported high mouse TAAR1 potency does not transfer to human TAAR1; alternative TAAR1 agonists with balanced species profiles may shift model interpretation.

TAAR family polypharmacology risk: Endogenous trace amines or less selective TAAR ligands may engage multiple subtypes; TAAR5-inactive profile reported here requires verification in assay context.

Bis-(3-chloro-but-2-enyl)-amine HCl Differentiation Guide


TAAR1 Species-Selective Agonism

In a direct functional assay, Bis-(3-chloro-but-2-enyl)-amine hydrochloride demonstrates a pronounced species-dependent selectivity for the Trace Amine-Associated Receptor 1 (TAAR1). The compound acts as a full agonist, with an EC50 of 97 nM at mouse TAAR1 (mTAAR1) but only 7,000 nM (7 µM) at human TAAR1 (hTAAR1), representing a 72-fold difference in potency [1]. In contrast, the optimized TAAR1 agonist RO5166017 exhibits a reversed and more balanced species profile, with EC50 values of 97 nM for mouse TAAR1 and 55 nM for human TAAR1 [2].

TAAR1 Species Selectivity
Head-to-head
mTAAR1 EC50 97 nM; hTAAR1 EC50 7,000 nM (72-fold). Comparator RO5166017: mTAAR1 97 nM; hTAAR1 55 nM (~1.8-fold). Assay: cAMP BRET, HEK293, 20 min.
Supports mouse TAAR1 pathway-study context; human ortholog response weak in this assay.
Species selectivity may affect translational interpretation.
TAAR1 Species Selectivity Agonism GPCR Pharmacology

TAAR1 vs. TAAR5 Functional Selectivity

Bis-(3-chloro-but-2-enyl)-amine hydrochloride exhibits intra-family functional selectivity within the trace amine-associated receptor family. While it acts as a potent full agonist at mouse TAAR1 (EC50 = 97 nM), it is essentially inactive at the closely related mouse TAAR5, with an EC50 > 10,000 nM (>10 µM) [1]. This contrasts with endogenous trace amines like tyramine, which can activate multiple TAAR subtypes, potentially leading to polypharmacology [2].

TAAR1 vs TAAR5 Selectivity
Cross-study comparable
mTAAR1 EC50 97 nM vs mTAAR5 EC50 >10,000 nM (>100-fold selective). Tyramine comparator shows broader TAAR activation. Same assay platform.
Supports TAAR1 isoform-selectivity assay context; reduces TAAR5-mediated noise.
Confirm selectivity in target tissue models.
TAAR1 TAAR5 Functional Selectivity GPCR

Allylic Chloride Alkylating Reactivity

The alkylating reactivity of Bis-(3-chloro-but-2-enyl)-amine hydrochloride is conferred by its two allylic chloride groups, which are inherently more reactive towards nucleophiles than the saturated chloroethyl groups in conventional nitrogen mustards like bis(2-chloroethyl)amine [1]. Mechanistically, allyl chloride reacts over 80 times faster than propyl chloride in nucleophilic substitution reactions due to resonance stabilization of the transition state [1]. While direct comparative kinetic data for the bis-allylic derivative versus bis(2-chloroethyl)amine is not available in the literature, this well-established class-level principle predicts a higher intrinsic alkylation rate for the target compound under physiological conditions.

Alkylation Reactivity
Class-level inference
Allyl chloride >80-fold more reactive than propyl chloride (SN1/SN2). Bis-allylic compound inferred to exhibit higher alkylation rate vs chloroethyl analogs. Direct kinetic data unavailable for this derivative.
Context-dependent reactivity interpretation; requires experimental validation for this compound.
Data to verify; class-level reactivity may not predict exact crosslinking behavior.
Alkylating Agent Reactivity Nucleophilic Substitution DNA Crosslinking

Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Applications


Rodent TAAR1 Pharmacology Models

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is uniquely suited as a pharmacological tool to probe TAAR1 function in mouse models due to its high potency at mTAAR1 (EC50 = 97 nM) and low potency at hTAAR1 (EC50 = 7,000 nM) [1]. This profile allows researchers to elicit robust TAAR1-mediated responses in mice without the confounding influence of the human receptor ortholog, which is critical for studies of neuropsychiatric disorders where TAAR1 is a validated target. Its intra-family selectivity over TAAR5 further reduces experimental noise [1].

Heterocyclic Synthesis via Allylic Alkylation

The compound's dual allylic chloride groups serve as versatile electrophilic handles in organic synthesis. The enhanced reactivity of the allylic chloride moiety [2] enables efficient alkylation of nucleophilic heteroatoms (e.g., nitrogen, sulfur) under mild conditions, facilitating the construction of complex heterocyclic frameworks and bioactive molecule libraries [3]. This reactivity profile distinguishes it from less reactive chloroethyl-based nitrogen mustards, potentially offering faster reaction kinetics and higher yields in synthetic applications.

Covalent DNA Crosslinking Probes

As a bifunctional alkylating agent, Bis-(3-chloro-but-2-enyl)-amine hydrochloride can be employed to create covalent DNA interstrand crosslinks (ICLs). The presence of two reactive allylic chloride groups [2] suggests the potential for more rapid DNA adduct formation compared to traditional chloroethyl-based crosslinkers. This property is valuable in studying DNA damage response pathways, including replication fork stalling and repair mechanism activation [4], and may allow for reduced treatment times in cellular assays.

Application
Selection Property
Validation Focus
Mouse TAAR1 pathway research
TAAR1 species-selectivity profile
Ortholog potency review; confirm mouse vs human receptor response
Allylic alkylation synthesis
Allylic chloride leaving-group reactivity
Reaction kinetics and heterocycle yield verification
DNA crosslinking probe development
Bifunctional alkylating activity
Crosslink formation and repair pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.